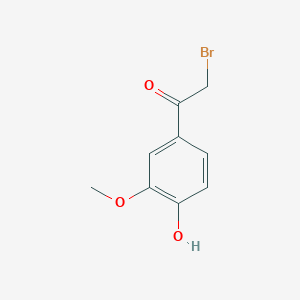

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Description

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, featuring a bromine atom at the alpha position and a hydroxy and methoxy group on the aromatic ring

Properties

IUPAC Name |

2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTPFVAZAREICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543314 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69638-06-8 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Hydroxy-3-methoxyacetophenone

- Reagents and Solvents: Bromine (Br2) is the brominating agent, typically used in stoichiometric amounts. Common solvents include methylene chloride (dichloromethane) and acetic acid, which provide a suitable medium for the reaction and help control the reaction rate and selectivity.

- Reaction Conditions: The bromination is generally carried out at room temperature to moderate temperatures to avoid over-bromination or side reactions. The reaction time varies depending on scale and conditions but is optimized to maximize yield.

- Mechanism: The alpha-bromination proceeds via enol or enolate intermediate formation, where the bromine electrophilically attacks the alpha carbon next to the ketone group.

Industrial Scale Production

- Industrial synthesis follows the same fundamental bromination route but employs continuous flow reactors and automated systems to enhance reproducibility, safety, and scalability.

- Reaction parameters such as temperature, bromine feed rate, and solvent choice are tightly controlled to maximize yield and purity.

- Post-reaction purification typically involves extraction, washing, and crystallization steps to isolate the pure compound.

Detailed Reaction Conditions and Yields

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Starting Material | 4-Hydroxy-3-methoxyacetophenone | Same |

| Brominating Agent | Bromine (Br2) | Bromine (Br2) |

| Solvent | Methylene chloride or acetic acid | Methylene chloride, acetic acid, or solvent mixtures |

| Temperature | Room temperature (20–25 °C) | Controlled, often 20–40 °C |

| Reaction Time | 1–4 hours | Optimized for continuous flow, shorter times |

| Yield | Typically 80–95% | Comparable or higher due to process control |

| Purification | Extraction, washing, recrystallization | Automated extraction and crystallization |

Alternative Synthetic Approaches

While direct bromination is the most common method, some patents and research articles describe alternative or related synthetic steps involving acetovanillone derivatives:

- One-pot processes involving acetovanillone and brominated alkyl halides in the presence of bases like potassium carbonate in solvents such as acetonitrile or dimethylformamide have been reported. These methods aim to improve conversion rates and purity by optimizing reagent ratios and solvent systems.

- Use of bases and solvent mixtures to facilitate selective bromination and minimize side reactions, as described in industrial patent literature.

Research Findings and Analytical Data

- The bromination reaction is highly selective for the alpha position adjacent to the ketone, with minimal halogen exchange or over-bromination when reaction conditions are carefully controlled.

- Analytical techniques such as NMR spectroscopy confirm the structure and purity of the product, showing characteristic signals for the bromomethyl ketone moiety and the aromatic ring substituted with hydroxy and methoxy groups.

- Yields reported in literature and industrial practice range from 80% to over 95%, depending on scale and optimization.

Summary Table of Preparation Methods

| Method | Reagents & Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct bromination | Br2, methylene chloride or acetic acid | Room temperature, 1–4 h | 80–95 | Most common, straightforward |

| One-pot alkylation-bromination | Acetovanillone, 1-bromo-3-chloropropane, K2CO3, acetonitrile | 20–40 °C, several hours | High | Improved conversion, used in iloperidone synthesis |

| Continuous flow bromination | Br2, solvent mixtures | Controlled temperature, flow reactor | >90 | Industrial scale, enhanced safety and control |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Nucleophilic Substitution: Formation of substituted ethanones.

Oxidation: Formation of this compound.

Reduction: Formation of 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanol.

Scientific Research Applications

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

Biological Studies: Used in the design of haptens for the screening of specific antibodies.

Industrial Applications: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone

- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as BHM, is an aromatic ketone with a notable molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. This compound has garnered attention in various fields of biomedical research, particularly for its potential anticancer properties and its ability to interact with biological systems.

Anticancer Properties

Research indicates that BHM exhibits significant cytotoxic activity against various cancer cell lines. A study reported an IC50 value of 53 µM when tested on HeLa cells, indicating its potential as an anticancer agent by inducing cell death through the suppression of the anti-apoptotic protein Bcl-2.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 53 | Induction of apoptosis via Bcl-2 suppression |

Anti-inflammatory Effects

In addition to its anticancer properties, BHM has been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory responses in various biological contexts. The compound's interaction with signaling pathways, such as NF-κB and MAPK, suggests that it may play a role in modulating inflammation-related conditions.

The mechanism by which BHM exerts its biological effects involves several pathways:

- Caspase Activation : BHM promotes the activation of caspases, which are crucial for the apoptotic process.

- Bcl-2 Family Regulation : By downregulating Bcl-2 expression, BHM facilitates apoptosis in cancer cells.

- Inflammatory Pathway Modulation : The compound inhibits the phosphorylation of key proteins involved in inflammatory signaling pathways, thereby reducing inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of BHM:

- Cytotoxicity Study : A study conducted on HeLa cells demonstrated that treatment with BHM led to significant cell death, confirming its potential use as an anticancer agent. The study utilized flow cytometry to assess apoptotic markers and found that BHM effectively induced apoptosis through mitochondrial pathways.

- Inflammation Study : Another research effort focused on the anti-inflammatory properties of BHM. It was found that BHM could suppress the activation of NF-κB and MAPK signaling pathways in activated microglia, suggesting its applicability in treating neuroinflammatory conditions.

Summary of Findings

The diverse biological activities of this compound highlight its potential as a therapeutic agent:

- Anticancer Activity : Demonstrated cytotoxic effects with an IC50 value indicative of significant potency.

- Anti-inflammatory Properties : Effective modulation of inflammatory pathways potentially useful in treating chronic inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via bromination of its parent ketone. A common approach involves treating 1-(4-hydroxy-3-methoxyphenyl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. For example, bromination at 0°C for 30 minutes followed by NaHCO₃ and Na₂S₂O₃ washes yields ~85% product after recrystallization (similar to methods for 2-bromo-1-(4-methoxyphenyl)ethanone) . Adjusting stoichiometry (e.g., Br₂:substrate ratio) and reaction time minimizes di-brominated byproducts . Solvent polarity and temperature significantly impact selectivity; polar aprotic solvents like DMF may enhance regioselectivity for mono-bromination .

Q. How is this compound characterized structurally and analytically?

Methodological Answer :

- NMR Spectroscopy : Key ¹H NMR signals include aromatic protons (δ 6.8–7.6 ppm, split by substituents), the methoxy group (δ ~3.9 ppm), and the ketone carbonyl (¹³C NMR δ ~190 ppm). Adjacent bromine deshields protons, causing downfield shifts (e.g., δ 4.4 ppm for CH₂Br in related compounds) .

- X-ray Crystallography : Single-crystal studies (e.g., SHELX refinement) confirm planarity of the aromatic ring and intermolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing crystal packing .

- TLC Monitoring : Use petroleum ether:ethyl acetate (80:20) for Rf ~0.3 .

Q. What are the primary reactivity pathways of this compound in organic synthesis?

Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, useful for generating analogs in medicinal chemistry .

- Oxidation : Controlled oxidation with KMnO₄ converts the ketone to a carboxylic acid, though over-oxidation risks degrading the aromatic ring .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions affect the compound’s stability and applications?

Methodological Answer : X-ray studies of analogs (e.g., 2,2-dibromo derivatives) reveal that hydrogen bonding between the hydroxyl (-OH) and methoxy (-OCH₃) groups with adjacent molecules forms a stable lattice . These interactions may influence solubility and melting point (e.g., 87–89°C for similar structures) . Computational modeling (DFT) can predict packing efficiency and guide co-crystal design for enhanced bioavailability .

Q. What contradictions exist in reported biological activities of brominated acetophenones, and how can they be resolved?

Methodological Answer : Conflicting data on enzyme inhibition (e.g., tyrosine kinase vs. cyclooxygenase) may arise from substituent positioning. For example, meta-substituted bromine enhances steric hindrance, altering binding affinity compared to para-substituted analogs . Resolve discrepancies by:

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer : Scale-up challenges include bromine volatility and exothermic reactions. Mitigation strategies:

- Use slow addition of Br₂ via dropping funnel at 0°C .

- Optimize workup: Replace aqueous NaHCO₃ with solid-supported bases to reduce emulsion formation .

- Employ flow chemistry for better thermal control and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.